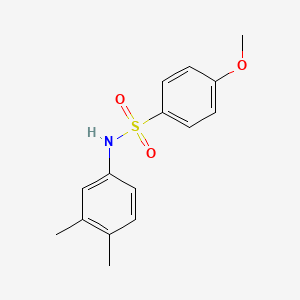

N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-5-13(10-12(11)2)16-20(17,18)15-8-6-14(19-3)7-9-15/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRQPFZVAGFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968322 | |

| Record name | N-(3,4-Dimethylphenyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-18-3 | |

| Record name | N-(3,4-Dimethylphenyl)-4-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are typically employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of new antibiotics or anti-cancer drugs.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (N34DMP4MBSA)

- Structure: The molecule exhibits a bent geometry at the sulfur atom, with a C—SO₂—NH—C torsion angle of -61.8° . The two benzene rings are tilted at 47.8°, and the N—H bond aligns antiparallel to the meta-methyl group on the anilino ring.

- Hydrogen Bonding : N—H⋯O interactions form infinite chains along the a-axis, stabilizing the crystal lattice .

N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide

- Crystal System: Monoclinic (P2₁/c) with unit cell parameters a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, and β = 100.10° .

- Refinement : Higher R-value (0.070) compared to N34DMP4MBSA suggests differences in crystallographic disorder or refinement challenges due to additional methyl substituents .

Impact of Substituent Type: Methyl vs. Fluoro

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Unexpected Synthesis : Fluorine substituents at the 4-position of both benzene rings result in a "double" sulfonamide structure due to competitive sulfonylation .

- Electronic Effects : Fluorine’s electronegativity enhances polarity and hydrogen-bond acceptor strength compared to methyl or methoxy groups, influencing bioavailability and crystal packing .

Positional Isomerism: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl

N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide

Data Tables

Biological Activity

N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring with additional substitutions that enhance its biological activity. The structural complexity includes:

- Sulfonamide Group : Known for mimicking para-aminobenzoic acid (PABA), crucial in bacterial folic acid synthesis.

- Dimethylphenyl Substitution : Enhances lipophilicity and may influence interaction with biological targets.

- Methoxy Group : Potentially increases solubility and alters metabolic stability.

This compound primarily acts by inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition leads to:

- Bactericidal Effects : By disrupting folic acid production, the compound effectively inhibits bacterial growth, similar to other sulfonamide antibiotics.

- Potential Anti-cancer Activity : Preliminary studies suggest it may also inhibit histone deacetylases (HDACs) and autotaxin, both of which are significant targets in cancer therapy and inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to established sulfonamide antibiotics.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through its mechanism of HDAC inhibition. This action can potentially reduce inflammation in various models of disease.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:

- Synthesis : The compound is synthesized through multi-step reactions involving sulfonation and amination processes. The purity and yield are critical for ensuring its biological efficacy .

-

Case Studies :

- A study demonstrated that the compound significantly reduced tumor cell proliferation in vitro, suggesting its potential as an anti-cancer agent.

- Another investigation highlighted its effectiveness in reducing inflammatory markers in animal models of arthritis.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Observed Effects | References |

|---|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Growth inhibition of bacteria | , |

| Anti-inflammatory | HDAC inhibition | Reduced inflammation in animal models | , |

| Anti-cancer | Inhibition of autotaxin and HDACs | Decreased tumor cell proliferation | , |

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

A common approach involves sulfonylation of the amine group in 3,4-dimethylaniline with 4-methoxybenzenesulfonyl chloride. Key steps include:

- Diazotization and coupling : Use ice-cold conditions (0–5°C) to stabilize reactive intermediates, as seen in analogous sulfonamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials.

- Yield optimization : Monitor pH during workup to prevent hydrolysis; yields typically range from 60–75% .

Q. How is the molecular and crystal structure of this compound validated, and what software tools are essential?

X-ray crystallography is the gold standard. Methodological steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Iterative refinement with SHELXL, adjusting thermal parameters and hydrogen atom positions. Final R-factors < 0.05 indicate high precision .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

Contradictions often arise from disorder or thermal motion. Mitigation strategies:

- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine twinning fractions .

- Validation tools : Check PLATON/ADDSYM for missed symmetry and validate hydrogen bonding with Mercury .

- Comparative analysis : Cross-reference with related structures (e.g., N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, P21/c space group, a = 9.732 Å, b = 15.045 Å ).

Q. What methodologies are employed to investigate its biological activity, particularly in anticancer studies?

- Cell-based assays : Use the COMPARE algorithm with a 39-cancer-cell-line panel to correlate cytotoxicity with gene expression .

- Gene expression profiling : High-density oligonucleotide microarrays (e.g., Affymetrix) identify pathways affected (e.g., tubulin polymerization inhibition or G1/S arrest) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) and assess potency via IC50 comparisons. For example, replacing 4-methoxy with 3-chloroindole enhances antiproliferative activity .

Q. How can computational modeling predict interactions between this sulfonamide and biological targets?

- Docking studies : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or carbonic anhydrase IX.

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- Pharmacophore mapping : Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR spectra be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.